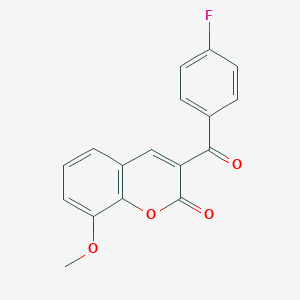

3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

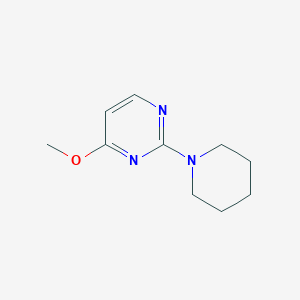

The compound “3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one” is a derivative of chromen-2-one, also known as coumarin . Coumarins are a type of organic compound found in many plants, and they have a wide range of biological activities. The 4-fluorobenzoyl group suggests the presence of a fluorine atom, which can significantly alter the properties of the compound .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions . For instance, 4-fluorobenzoyl derivatives can be prepared from 4-fluorobenzoic acid with thionyl chloride and phosphorus tribromide .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a chromen-2-one core structure, a methoxy group (-OCH3) at the 8-position, and a 4-fluorobenzoyl group at the 3-position .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Generally, benzoyl compounds can undergo a variety of reactions, including nucleophilic substitution and reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature, and its solubility would depend on the specific solvent .Aplicaciones Científicas De Investigación

Fluorescence Sensitivity in Protic Environments

A study by Uchiyama et al. (2006) highlights the unusual fluorescence properties of a compound structurally similar to 3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one, demonstrating significant fluorescence in protic solvents. This property suggests its potential application as a fluorogenic sensor in environments with varying solvent polarities, underlining the compound's sensitivity and responsiveness to protic conditions Uchiyama et al., 2006.

Synthesis and Chemical Reactivity

Bam and Chalifoux (2018) describe a highly regioselective synthesis method for chromen-4-one derivatives, which could be adapted for synthesizing this compound. This method involves a domino Friedel-Crafts acylation, showcasing the compound's versatile reactivity and potential in synthetic organic chemistry for creating complex molecular architectures Bam & Chalifoux, 2018.

Metal Interaction and Fluorescence Probes

Gülcan et al. (2021) investigate the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives, indicating the potential of this compound in developing fluorescent probes for metal ion detection. The study reveals the compound's ability to display fluorescence enhancement in the presence of metals, suggesting its applicability in analytical and environmental chemistry for metal ion sensing Gülcan et al., 2021.

Blue Light Emission Properties

Research by Mahadevan et al. (2014) on derivatives of 2H-chromen-2-ones, including compounds with structural similarities to this compound, demonstrates their ability to emit blue light. This characteristic suggests the potential use of such compounds in developing materials for optoelectronic devices, highlighting their significance in the field of materials science Mahadevan et al., 2014.

Green Synthesis Approaches

Esmaeilpour et al. (2015) introduce an environmentally friendly synthesis approach for chromene derivatives, which could be applicable for this compound. This method emphasizes the importance of green chemistry in synthesizing complex molecules, offering a sustainable alternative to traditional synthesis routes Esmaeilpour et al., 2015.

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context. For example, some benzoyl derivatives are known to have antimicrobial activity.

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-fluorobenzoyl)-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO4/c1-21-14-4-2-3-11-9-13(17(20)22-16(11)14)15(19)10-5-7-12(18)8-6-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWIXRDZHDAGSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851428.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2851433.png)

![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2851438.png)

![9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2851443.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2851446.png)